2-Methyl-3-hexanol, also known as 3-hexanol, 2-methyl- or 1-isopropyl-1-butanol, is an organic compound with the molecular formula and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The structure of 2-methyl-3-hexanol features a six-carbon chain with a methyl group at the second position, which contributes to its unique properties and reactivity.
The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents. It has applications in various chemical processes and industries, including fragrance formulation and as an intermediate in organic synthesis.
While specific biological activity data for 2-methyl-3-hexanol is limited, alcohols generally exhibit various degrees of biological activity depending on their structure. Alcohols can act as solvents or carriers for other substances in biological systems. Some studies indicate that similar compounds may have antimicrobial properties or influence cellular processes, although direct studies on 2-methyl-3-hexanol are scarce.
Several methods exist for synthesizing 2-methyl-3-hexanol:
Several compounds share structural similarities with 2-methyl-3-hexanol. Here are some notable examples:
Compound Name | Molecular Formula | Type | Unique Features |
---|---|---|---|
1-Pentanol | C5H12O | Primary Alcohol | Straight-chain structure; used as a solvent |
2-Pentanol | C5H12O | Secondary Alcohol | Affects boiling point; used in flavoring agents |
3-Pentanol | C5H12O | Secondary Alcohol | Isomeric form; different physical properties |
4-Hexanol | C6H14O | Primary Alcohol | Longer chain; different reactivity |
3-Hexanol | C6H14O | Secondary Alcohol | Similar chain length; different branching |
What sets 2-methyl-3-hexanol apart from its similar compounds is its unique branching at the second carbon position, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its specific reactivity patterns also make it valuable in organic synthesis where branching can impact reaction pathways and product distributions.
Flammable